(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride
Overview
Description
“(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 939756-64-6. It has a molecular weight of 273.73 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (4-fluorophenyl) (1-piperidinyl)acetic acid hydrochloride . The InChI code for this compound is 1S/C13H16FNO2.ClH/c14-11-6-4-10 (5-7-11)12 (13 (16)17)15-8-2-1-3-9-15;/h4-7,12H,1-3,8-9H2, (H,16,17);1H .
Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 273.73 . The IUPAC name for this compound is (4-fluorophenyl) (1-piperidinyl)acetic acid hydrochloride . The InChI code for this compound is 1S/C13H16FNO2.ClH/c14-11-6-4-10 (5-7-11)12 (13 (16)17)15-8-2-1-3-9-15;/h4-7,12H,1-3,8-9H2, (H,16,17);1H .
Scientific Research Applications
Synthesis in Carbohydrate Chemistry (4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride has been used in the synthesis of protected glycosyl donors in carbohydrate chemistry. A study demonstrated its effectiveness in protecting hydroxyl groups, which is a critical step in the synthesis of complex carbohydrates (Spjut, Qian, & Elofsson, 2010).
Neuroleptic Agent Research This compound has been studied for its potential as a neuroleptic agent. Research on 1-(4-fluorophenyl)-1H-indoles, which include the (4-fluorophenyl)(1-piperidinyl) moiety, has shown promise in the development of noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists (Perregaard et al., 1992).
Synthesis of Piperidines The compound has been utilized in the synthesis of various 1-arylpiperidin-4-ols, which are valuable in medicinal chemistry. This research contributes to the development of new synthetic methods for piperidine derivatives (Reese & Thompson, 1988).
Motilin Receptor Agonist Development It has played a role in the discovery of novel small molecule motilin receptor agonists. Such compounds are significant in gastrointestinal motility research (Westaway et al., 2009).
Quality Control in Drug Development This compound has been the subject of quality control and stability studies in the development of new pharmaceutical agents, demonstrating its importance in ensuring the safety and efficacy of drugs (Dwivedi, Saxena, Saxena, & Singh, 2003).
Hydroformylation in Synthesis of Neuroleptic Agents It has been used in the hydroformylation process, a key step in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which are significant in psychiatric medication (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Calcium-Channel-Blocking and Antihypertensive Research The compound has contributed to the development of calcium-channel blockers and antihypertensive agents. Studies have explored its role in synthesizing compounds with potential therapeutic applications in hypertension (Shanklin, Johnson, Proakis, & Barrett, 1991).
Asymmetric Synthesis in Piperidine Derivatives Asymmetric synthesis of piperidine derivatives, which include this compound, has been researched, highlighting its utility in creating biologically interesting polysubstituted piperidines (Salgado et al., 2019).
Anti-Leukemia Activity Research Research has been conducted on the anti-leukemia activity of piperidinium hydrochlorides, including derivatives of this compound. These studies contribute to the exploration of new treatments for leukemia (Yang et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-piperidin-1-ylacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2.ClH/c14-11-6-4-10(5-7-11)12(13(16)17)15-8-2-1-3-9-15;/h4-7,12H,1-3,8-9H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMRBLCWQORUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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